The synthesis of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one typically involves several key steps:
Synthetic Routes:
Industrial Production:
On an industrial scale, this compound can be synthesized using optimized conditions to enhance yield and purity. Techniques such as continuous flow reactors are employed to achieve consistent product quality and efficiency in manufacturing processes .
The molecular structure of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one features a complex arrangement that includes:
2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one participates in several chemical reactions:
Types of Reactions:
The mechanism of action for 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one primarily involves its role as an intermediate in the synthesis of pharmacologically active compounds like Irbesartan. It is believed that this compound interacts with specific molecular targets within biological systems, influencing pathways related to hypertension management.
The physical and chemical properties of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 230.74 g/mol |
Melting Point | 235 - 240 °C |
Appearance | White to almost white crystalline powder |
Solubility | Soluble in organic solvents |
These properties indicate that the compound is stable under normal conditions but may require specific handling procedures due to its reactivity and potential biological activity .
2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one has several scientific applications:
Pharmaceutical Development:
It serves as a crucial intermediate in the synthesis of antihypertensive medications like Irbesartan.
Chemical Research:
The compound is utilized in organic synthesis for developing complex molecules and studying reaction mechanisms.
Biological Studies:
Research into its antimicrobial and anticancer properties has been initiated, making it a candidate for further exploration in medicinal chemistry.
Industrial Uses:
It finds applications in producing specialty chemicals and advanced materials due to its unique structural characteristics .
Systematic nomenclature defines this compound as 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one, precisely describing its molecular architecture. The parent hydrocarbon system is spiro[4.4]nonane, indicating a spiro junction connecting two five-membered rings. The "1,3-diaza" prefix specifies nitrogen atoms at positions 1 and 3, while "non-1-en-4-one" denotes a double bond between N1 and C2 and a ketone functionality at C4. The substituent "2-butyl" locates an n-butyl chain attached to the nitrogen at position 2 [4] [8]. Its hydrochloride salt is named accordingly as 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride [1] [3] [5].
Table 1: Systematic and Alternative Chemical Identifiers
Identifier Type | Value |
---|---|
IUPAC Name (Base) | 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one |
CAS Registry (Base) | 138402-05-8 |
CAS Registry (Hydrochloride) | 151257-01-1 |
ChemSpider ID (Base) | 8352016 |
PubChem CID (Base) | 10176511 |
PubChem CID (Hydrochloride) | 10176995 |
Molecular Formula (Base) | C₁₁H₁₈N₂O |
Molecular Formula (HCl Salt) | C₁₁H₁₉ClN₂O |
SMILES (Base) | O=C1NC(CCCC)=NC12CCCC2 |
InChIKey (Base) | IWKWOYOVCXHXSS-UHFFFAOYSA-N |
The molecular formula C₁₁H₁₈N₂O for the base compound corresponds to an average molecular mass of 194.278 Da and a monoisotopic mass of 194.141913 Da. The hydrochloride salt has the molecular formula C₁₁H₁₉ClN₂O and a molecular weight of 230.74 g/mol [1] [2] [4].
Structural analysis confirms a spiro[4.4]nonane framework with one ring being a five-membered cyclic imide derivative. The ring junction occurs at the shared spiro carbon (C9), adjacent to the carbonyl carbon (C4). The 1-en-4-one segment implies an unsaturated lactam system where the double bond resides between N1 and C2, rendering the N2-butyl substituent part of an amidine-like system. This conjugated structure significantly influences the compound's polarity, hydrogen-bonding capacity (H-bond donor: 1, H-bond acceptor: 3), and logP value (calculated ~0.2 at 23°C for the hydrochloride salt) [4] [7] [8].
The synthesis and characterization of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one emerged prominently in the late 20th century, driven by pharmaceutical research into angiotensin II receptor blockers (ARBs). Its identification is closely tied to the development pathway of Irbesartan, a clinically significant antihypertensive drug. The compound serves as a key intermediate in Irbesartan synthesis, specifically forming the central spirocyclic lactam core of this active pharmaceutical ingredient (API). The earliest documented reference to this specific compound appears in patents filed in the early 1990s, with CAS registry numbers 138402-05-8 (base) and 151257-01-1 (hydrochloride) being formally assigned around this period [3] [6] [7].
A significant advancement in its production was disclosed in the patent KR100546530B1 ("Process for preparing N-substituted heterocyclic derivatives using phase transfer catalyst"), which detailed optimized synthetic routes. This patent highlighted the challenges associated with alkylating the diazaspiro system and introduced efficient phase-transfer catalysis (PTC) methodologies. The PTC approach offered substantial improvements over prior methods by enabling reactions under milder conditions, reducing side products, and enhancing yields critical for scaling up Irbesartan production. This innovation underscored the compound's industrial relevance beyond mere academic interest [6].
Initially produced in milligram quantities for exploratory chemistry, its importance as an Irbesartan precursor spurred large-scale manufacturing processes. Suppliers like Sigma-Aldrich (AldrichCPR) began listing the hydrochloride salt (T136972) within their collections of "rare and unique chemicals" targeted explicitly at "early discovery researchers," acknowledging its specialized role in medicinal chemistry and process development [3] [5]. The compound's recognition expanded with its designation as "Irbesartan Impurity 19" or "Irbesartan Lactam Impurity," reflecting its status as a potential synthesis by-product or degradation product requiring analytical monitoring in API batches [7] [10].
Within heterocyclic chemistry, 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one holds notable significance due to its spirocyclic rigidity and bifunctional electronic character. The spiro fusion at the ring junction imposes significant conformational constraint, reducing ring flexibility compared to monocyclic analogues or fused bicyclic systems. This constraint profoundly influences molecular recognition phenomena, making the scaffold valuable for designing ligands with specific binding profiles. The structure embodies a hybrid heterocyclic system: it integrates features of a cyclic amidine (N1=C2-N2-butyl) with a γ-lactam (C4=O), resulting in a polarized system with distinct reactive sites [4] [6] [8].
Its hydrogen bonding capacity is particularly noteworthy. The N1-H moiety acts as a strong hydrogen bond donor, while the carbonyl oxygen (C4=O) and the enamine-type nitrogen (N1) serve as potent acceptors. This pattern facilitates the formation of stable supramolecular complexes or interactions with biological targets. Computational descriptors like a TPSA (Topological Polar Surface Area) of approximately 41.46 Ų reflect its moderate polarity and potential for membrane permeability [4] [7] [10].
Synthetically, the molecule serves as a versatile synthon for further elaboration. The presence of the enamine-like N1=C2 functionality adjacent to the carbonyl allows for electrophilic attacks at C2 or N-alkylation at N3, while the acidic N1-H proton (pKa modulated by the adjacent carbonyl and amidine) can be deprotonated for further functionalization. The butyl chain provides a lipophilic handle, influencing solubility and logP. Its primary application lies in constructing complex pharmaceuticals, most demonstrably as the immediate precursor to the tetrazole-containing biphenylmethyl segment in Irbesartan synthesis. The alkylation of the spirocyclic nitrogen (N3) with 2-(4-bromomethylphenyl)benzonitrile is a critical step documented in process patents [6].
The compound's significance is further evidenced by the synthesis and commercial availability of isotopically labeled derivatives, such as 2-n-Butyl-d₃-1,3-diazaspiro[4.4]non-1-en-4-one (MW: 197.29 Da, C₁₁H₁₅D₃N₂O). These labeled versions are indispensable tools for metabolic studies, deuterium isotope effect investigations, and as internal standards in quantitative bioanalytical methods (e.g., tracking Irbesartan pharmacokinetics), highlighting its role beyond synthetic intermediates into analytical and mechanistic domains [9].
Table 2: Commercial Availability and Research Significance
Aspect | Details |
---|---|
Primary Research Role | Key intermediate for Angiotensin II receptor antagonists (e.g., Irbesartan) |
Labeled Derivatives | 2-n-Butyl-d₃- derivative available (CAS not specified, MW 197.29) [9] |
Commercial Suppliers | Sigma-Aldrich (T136972 - HCl salt), TCI (B3291), TRC (B691030), ChemScene (CS-W014181) [3] [5] [7] |
Pricing Indication | ~$30/5g (TCI HCl salt), ~$360/2.5mg (deuterated) [7] [9] |
Analytical Role | Irbesartan Impurity 19 / Irbesartan Lactam Impurity [7] [10] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0